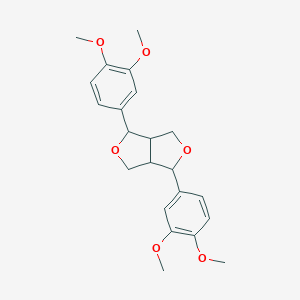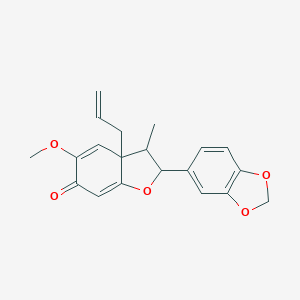
22-Déhydrocholéstérol
Vue d'ensemble
Description
22-Dehydroclerosterol, also known as ethylbenzylamine or N, N-dibenzyl ethyl amine, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. 22-Dehydroclerosterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 22-Dehydroclerosterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 22-dehydroclerosterol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 22-dehydroclerosterol can be found in green vegetables. This makes 22-dehydroclerosterol a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Médecine : Agent antimicrobien
Le 22-Déhydrocholéstérol a été identifié comme un ingrédient actif dans les compositions antimicrobiennes pour lutter contre les infections à Helicobacter pylori . Cette bactérie est connue pour provoquer une gastrite chronique, des ulcères gastriques et des ulcères duodénaux. L’efficacité du composé contre H. pylori suggère son potentiel dans la prévention et le traitement de diverses maladies de l’estomac et du duodénum causées par ce pathogène.
Agriculture : Activité antihépatotoxique
En agriculture, le this compound a montré une activité antihépatotoxique significative . Il a été isolé de l’extrait éthanolique des parties aériennes de Clerodendrum phlomidis et a démontré la capacité de diminuer les niveaux élevés d’enzymes sériques chez les rats Wistar albinos, ce qui indique son utilisation potentielle dans la protection de la santé hépatique du bétail agricole.
Biotechnologie : Recherche sur le cancer
La recherche en biotechnologie a révélé que les stérols liés au this compound peuvent inhiber la croissance des cellules cancéreuses du sein humain . Cela suggère que le this compound pourrait être un composé précieux dans le développement de thérapies anticancéreuses.
Applications environnementales : Composé biodégradable
Le this compound, étant un composé naturel, est présumé être respectueux de l’environnement et biodégradable . Cette caractéristique en fait une substance attrayante pour les applications environnementales où la non-toxicité et la biodégradabilité sont cruciales.
Science des matériaux : Glucosides de stérol
Le composé a été associé à des glucosides de stérol qui ont des applications potentielles en science des matériaux . Ces applications pourraient aller du développement de nouveaux matériaux avec des activités biologiques spécifiques à la création de plastiques ou de revêtements bio-sourcés.
Usages industriels : Recherche et développement
Dans les milieux industriels, le this compound est principalement utilisé pour la recherche scientifique et le développement de nouveaux produits . Son rôle dans la synthèse d’autres composés et en tant que matériau de référence dans les études analytiques est particulièrement important.
Mécanisme D'action
Target of Action
The primary targets of 22-Dehydroclerosterol are bacteria such as E. coli, S. aureus, and H. pylori . These bacteria are common pathogens that can cause various infections in humans.
Result of Action
The primary result of 22-Dehydroclerosterol’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activity . This can help control bacterial infections and prevent their spread.
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFINKUHDHOSM-KEJCWXRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319028 | |
| Record name | 22-Dehydroclerosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26315-07-1 | |
| Record name | 22-Dehydroclerosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26315-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22-Dehydroclerosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








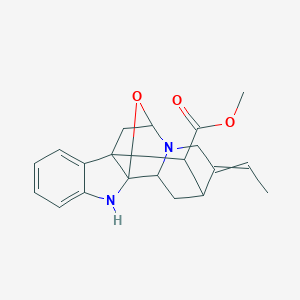
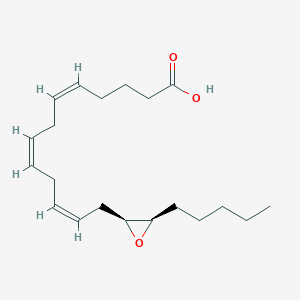


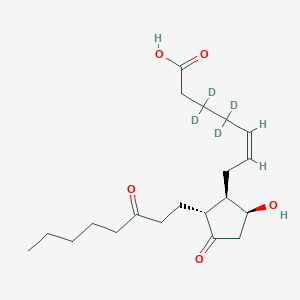
![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)
